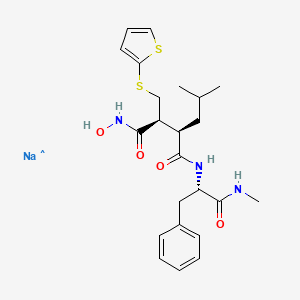
巴替马司他(钠盐)
科学研究应用
BB-94 钠盐在科学研究中具有广泛的应用:
化学: 用作研究基质金属蛋白酶抑制及其在各种化学过程中的作用的工具。
生物学: 用于研究基质金属蛋白酶在组织重塑、炎症和细胞迁移中的作用。
医学: 研究其在癌症治疗中的潜在治疗效果,特别是在抑制肿瘤生长和转移方面。
作用机制
BB-94 钠盐通过与基质金属蛋白酶的活性位点结合发挥作用,从而抑制其酶活性。这种抑制阻止了细胞外基质成分的降解,这在肿瘤侵袭和转移等过程中至关重要。 该化合物模拟基质金属蛋白酶的天然抑制剂,导致酶活性降低和随后的生物学效应 .
生化分析
Biochemical Properties
Batimastat Sodium interacts with several enzymes, proteins, and other biomolecules. It inhibits MMPs, including MMP-1, MMP-2, MMP-9, MMP-7, and MMP-3, with IC50 values of 3, 4, 4, 6, and 20 nM respectively . The nature of these interactions is competitive, potent, but reversible .
Cellular Effects
Batimastat Sodium influences cell function by inhibiting MMPs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of MMPs can affect the degradation of the extracellular matrix, a critical process in cellular growth and migration .
Molecular Mechanism
Batimastat Sodium exerts its effects at the molecular level through binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression related to cell growth and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Batimastat Sodium have been observed over time. For instance, it has been shown to effectively block the growth of human ovarian carcinoma xenografts and murine melanoma metastasis .
Dosage Effects in Animal Models
In animal models, the effects of Batimastat Sodium vary with different dosages. For example, treatment with Batimastat Sodium (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin completely prevented growth and spread of human ovarian carcinoma xenografts .
Metabolic Pathways
Batimastat Sodium is involved in the metabolic pathways related to the degradation of the extracellular matrix, interacting with enzymes such as MMPs .
准备方法
合成路线及反应条件
BB-94 钠盐的合成涉及多个步骤,从合适的起始原料开始。关键步骤包括形成羟胺酸部分以及引入噻吩基和异丁基。 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保高产率和纯度 .
工业生产方法
BB-94 钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大化产率并最小化杂质。 最终产品采用结晶、过滤和色谱等技术进行纯化 .
化学反应分析
反应类型
BB-94 钠盐主要发生典型的羟胺酸和硫醚反应。这些包括:
氧化: 硫醚基团可以被氧化成亚砜或砜。
还原: 羟胺酸部分可以被还原成酰胺。
取代: 噻吩基团可以发生亲电取代反应.
常用试剂和条件
氧化: 通常使用过氧化氢或间氯过氧苯甲酸等试剂。
还原: 使用氢化锂铝或硼氢化钠等还原剂。
取代: 在受控条件下使用溴或硝酸等亲电试剂.
主要产物
氧化: 亚砜和砜。
还原: 酰胺。
取代: 噻吩基团的溴化或硝化衍生物.
相似化合物的比较
类似化合物
马里马司他: 另一种具有类似作用机制但化学结构不同的基质金属蛋白酶抑制剂。
TIMP-1 和 TIMP-2: 天然基质金属蛋白酶组织抑制剂,在生理条件下调节酶活性.
独特性
BB-94 钠盐因其合成来源和对多种基质金属蛋白酶的广谱抑制作用而独一无二。与天然抑制剂不同,它可以大量生产并进行修饰以增强其特性。 它抑制多种基质金属蛋白酶的能力使其成为研究和潜在治疗应用中的一种有价值的工具 .
属性
IUPAC Name |
sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWABIWQKZWQAKG-WXLIBGKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N3NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


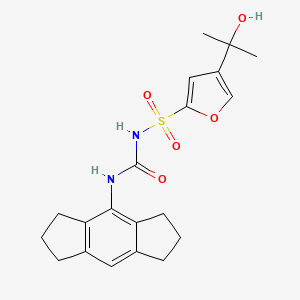
![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

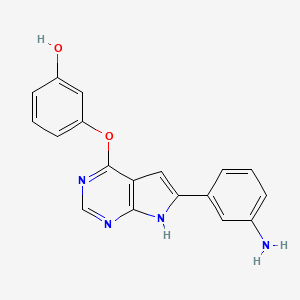
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
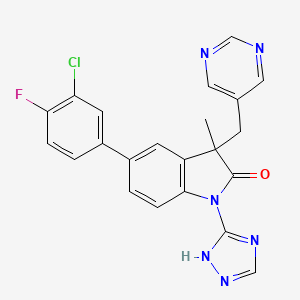
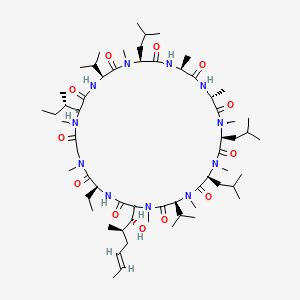
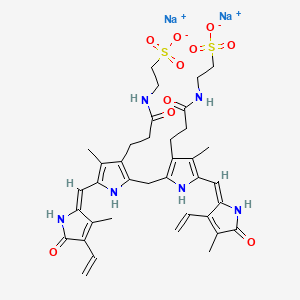
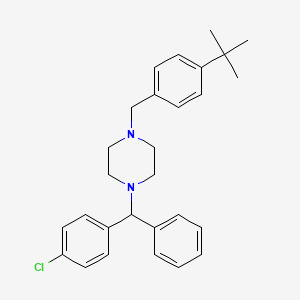
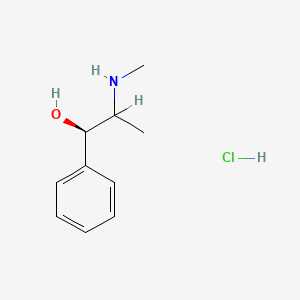
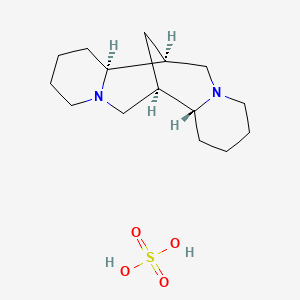
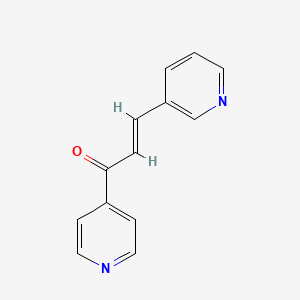
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

